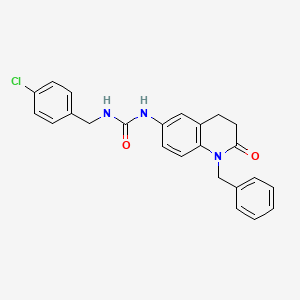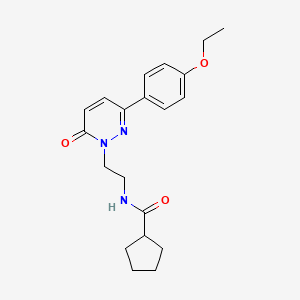![molecular formula C22H16ClN3O3 B2544376 3-(4-chlorobenzyl)-1-(2-oxo-2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923113-95-5](/img/structure/B2544376.png)
3-(4-chlorobenzyl)-1-(2-oxo-2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorobenzyl)-1-(2-oxo-2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H16ClN3O3 and its molecular weight is 405.84. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorobenzyl)-1-(2-oxo-2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorobenzyl)-1-(2-oxo-2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Properties
- Straightforward Synthesis of Pyrido[2,3-d]pyrimidines : A method for synthesizing pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones starting from 2-chloropyridine-3-carboxylic acid showcases the versatility of these compounds. The structural diversity introduced via different groups attached to nitrogen affects their biopharmaceutical properties, including solubility and permeability, highlighting their relevance in drug design and discovery (Jatczak et al., 2014).
Potential Applications in Medicinal Chemistry
- Photophysical Properties and pH-Sensing : The design and synthesis of pyrimidine-phthalimide derivatives reveal their solid-state fluorescence emission and positive solvatochromism. Their ability to undergo reversible protonation leading to dramatic color changes suggests applications as colorimetric pH sensors and in developing logic gates for specific applications, highlighting their potential in sensor technology and molecular electronics (Han Yan et al., 2017).
Chemical Reactivity and Synthesis of Derivatives
- Catalyst-Free Synthesis in Water : A catalyst-free, one-pot synthesis of fused pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines in water underscores the eco-friendly approaches to synthesizing these compounds. This method emphasizes the significance of green chemistry principles in the synthesis of heterocyclic compounds, potentially opening new pathways for the development of pharmaceuticals and materials science applications (Abbas Rahmati & Z. Khalesi, 2012).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-chlorobenzyl)-1-(2-oxo-2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-chlorobenzaldehyde with 2-oxo-2-phenylethylamine to form the corresponding imine. The imine is then reacted with pyridine-2,4-dione in the presence of a suitable catalyst to yield the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "2-oxo-2-phenylethylamine", "pyridine-2,4-dione", "catalyst" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 2-oxo-2-phenylethylamine in the presence of a suitable solvent to form the corresponding imine.", "Step 2: Reaction of the imine with pyridine-2,4-dione in the presence of a suitable catalyst to yield the final product.", "Step 3: Purification of the final product by recrystallization or chromatography." ] } | |
Numéro CAS |
923113-95-5 |
Formule moléculaire |
C22H16ClN3O3 |
Poids moléculaire |
405.84 |
Nom IUPAC |
3-[(4-chlorophenyl)methyl]-1-phenacylpyrido[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H16ClN3O3/c23-17-10-8-15(9-11-17)13-26-21(28)20-18(7-4-12-24-20)25(22(26)29)14-19(27)16-5-2-1-3-6-16/h1-12H,13-14H2 |
Clé InChI |
DAQRHRIDCWYUNW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




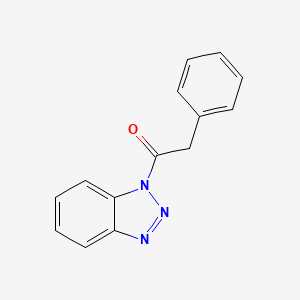
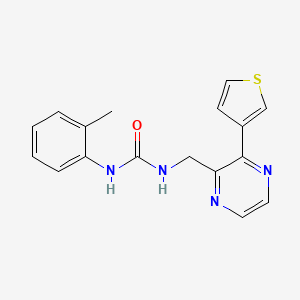
![Methyl 2-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2544300.png)
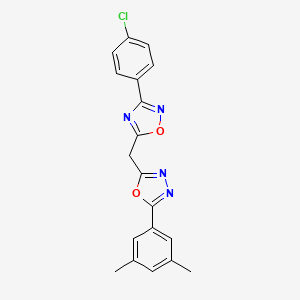
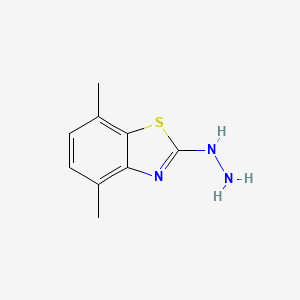
![{3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B2544304.png)

![Ethyl 2-[1-(4-nitrophenyl)-4-piperidinylidene]acetate](/img/structure/B2544306.png)
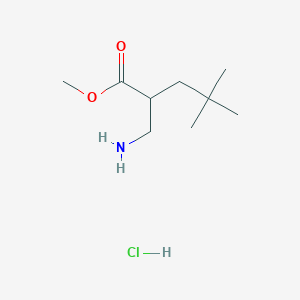
![N-(1,3-benzodioxol-5-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/no-structure.png)

